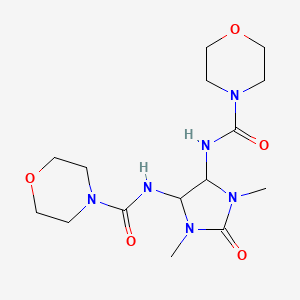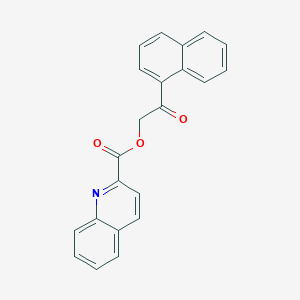
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide, also known as Compound 1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies, and its mechanism of action is currently being investigated.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective therapeutic agent. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have low toxicity in animal studies, which is an important consideration for the development of new drugs. However, one limitation of using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1. One area of research is to further investigate its mechanism of action, which may provide insight into how it can be optimized for therapeutic use. Additionally, further studies are needed to determine the efficacy of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in animal models and clinical trials. Finally, research is needed to investigate the potential use of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in combination with other drugs or therapies to enhance its therapeutic potential.
In conclusion, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is a small molecule that has shown promising results in preclinical studies for the treatment of cancer and other diseases. Its mechanism of action is currently being investigated, and further research is needed to determine its efficacy in animal models and clinical trials. While there are limitations to using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments, its potential as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 involves the use of tert-butylamine, 2-fluoro-5-methylbenzoic acid, and other reagents. The synthesis of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is a complex process, and it requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-12-5-10-15(19)16(11-12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZNSYMLXFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)

![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)


![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)
![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B5064296.png)

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)